molecular formula C5H6N2O2 B3300219 2-Hydroxy-5-aminopyridine N-oxide CAS No. 900139-09-5

2-Hydroxy-5-aminopyridine N-oxide

Cat. No.: B3300219
CAS No.: 900139-09-5
M. Wt: 126.11 g/mol
InChI Key: KZNSICYVTLANPK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-aminopyridine N-oxide is a heterocyclic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and amino groups on the pyridine ring, along with the N-oxide functionality, imparts distinct reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-aminopyridine N-oxide typically involves the oxidation of 2-Hydroxy-5-aminopyridine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of acetic acid (AcOH) or other peracids . The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high selectivity for the N-oxide formation.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-aminopyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (AcOH), and other peracids.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

2-Hydroxy-5-aminopyridine N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-aminopyridine N-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules. This activation increases the reactivity of nucleophilic parts towards electrophiles, facilitating various chemical reactions . Additionally, the compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

  • 2-Aminopyridine N-oxide
  • 2-Hydroxy-5-nitropyridine N-oxide
  • 2-Hydroxy-3-aminopyridine N-oxide

Comparison: 2-Hydroxy-5-aminopyridine N-oxide is unique due to the presence of both hydroxyl and amino groups on the pyridine ring, along with the N-oxide functionality. This combination imparts distinct reactivity and potential for various chemical transformations compared to other similar compounds. For instance, 2-Aminopyridine N-oxide lacks the hydroxyl group, which affects its reactivity and applications .

Properties

IUPAC Name

5-amino-1-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNSICYVTLANPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719518
Record name 5-Amino-1-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900139-09-5
Record name 5-Amino-1-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-aminopyridine N-oxide
Reactant of Route 2
2-Hydroxy-5-aminopyridine N-oxide
Reactant of Route 3
2-Hydroxy-5-aminopyridine N-oxide
Reactant of Route 4
2-Hydroxy-5-aminopyridine N-oxide
Reactant of Route 5
2-Hydroxy-5-aminopyridine N-oxide
Reactant of Route 6
2-Hydroxy-5-aminopyridine N-oxide

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